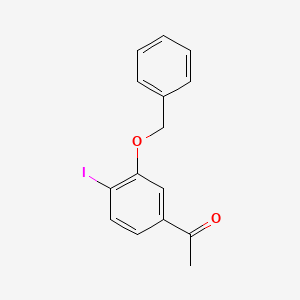
(R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is notable for its unique structural features, which include a dicyclohexylphosphanyl group and a sulfinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using flow microreactor systems. These systems offer advantages such as enhanced reaction efficiency, better control over reaction parameters, and improved safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide moiety can be oxidized to form sulfonamide derivatives.
Reduction: The compound can be reduced under specific conditions to yield amine derivatives.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfinamide group yields sulfonamide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to facilitate the formation of chiral products with high enantiomeric purity .
Biology
In biological research, this compound is studied for its potential as a chiral selector in chromatographic techniques. Its ability to interact with different enantiomers makes it valuable for separating racemic mixtures .
Medicine
In medicine, the compound’s derivatives are explored for their potential therapeutic properties. For instance, sulfonamide derivatives have been investigated for their antibacterial and anti-inflammatory activities .
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials and pharmaceuticals. Its role as a chiral ligand makes it crucial in the production of enantiomerically pure compounds .
Mechanism of Action
The mechanism of action of ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets. As a chiral ligand, it binds to metal centers in catalytic reactions, facilitating the formation of chiral products. The dicyclohexylphosphanyl group enhances its binding affinity and selectivity, while the sulfinamide moiety contributes to its stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- ®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- ®-N-((S)-(2-(Diisopropylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
Uniqueness
Compared to similar compounds, ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is unique due to the presence of the dicyclohexylphosphanyl group. This group imparts greater steric hindrance and hydrophobicity, which can enhance the compound’s selectivity and binding affinity in catalytic processes .
Properties
Molecular Formula |
C32H48NOPS |
|---|---|
Molecular Weight |
525.8 g/mol |
IUPAC Name |
N-[(S)-(2-dicyclohexylphosphanylphenyl)-(3,5-dimethylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C32H48NOPS/c1-24-21-25(2)23-26(22-24)31(33(6)36(34)32(3,4)5)29-19-13-14-20-30(29)35(27-15-9-7-10-16-27)28-17-11-8-12-18-28/h13-14,19-23,27-28,31H,7-12,15-18H2,1-6H3/t31-,36?/m0/s1 |
InChI Key |
ODDIXFZVGYRXRF-BRKUKBBPSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-methylthieno[3,2-b]pyridin-7-amine](/img/structure/B13642220.png)
![3-[3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal](/img/structure/B13642223.png)


![1-(4-Chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea](/img/structure/B13642240.png)





